Cas no 640-68-6 ((2R)-2-amino-3-methyl-butanoic acid)
(2R)-2-amino-3-methyl-butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- D-Valine
- ALPHA-AMINO-ISOVALERIANIC ACID
- D-2-AMINO-3-METHYLBUTANOIC ACID
- D-2-AMINO-3-METHYLBUTYRIC ACID
- D-2-AMINOISOVALERIC ACID
- D-VAL
- H-D-VAL-OH
- (R)-2-AMINO-3-METHYLBUTANOIC ACID
- (R)-2-AMINO-4-METHYL-PENTANOIC ACID
- (R)-ALPHA-AMINOISOVALERIC ACID
- RARECHEM AB PP 3785
- (R)-(-)-VALINE
- VAL
- Valine, D-D-X-Amino-iso-valeric acid
- D-Valine, (R)-alpha-Aminoisovaleric acid
- D-VALINE CELL CULTURE TESTED
- (r)-(-)-2-amino-3-methylbutyric acid
- (2R)-2-amino-3-methylbutanoic acid
- PARAGOS 300152
- ?-(-)-Valine [KH-1]
- ?-α-AMinoisovaleric acid
- D-α-AMinoisovaleric acid
- (R)-Valine
- Valine, D-
- D-valin
- KZSNJWFQEVHDMF-SCSAIBSYSA-N
- Y14I1443UR
- (R)-2-Amino-3-methylbutyric acid
- DVA
- D valine
- R-Valine
- zlchem 296
- PubChem11138
- D
- (2R)-2-amino-3-methyl-butanoic acid
- BDBM50357216
- AC7511
- 2-Amino-3-methyl-butyric acid
- AKOS006240045
- VALINE, (-)-
- AKOS015841471
- AS-14130
- BRD-K59424860-001-01-4
- F1905-7038
- D-(-)-VALINE
- D-Valine, Vetec(TM) reagent grade, 98%
- BCP10545
- 9040E22A-FFB5-4A57-A5DC-9F7B09E64F07
- SCHEMBL43678
- HY-N0717A
- EINECS 211-368-9
- D-Valine, suitable for cell culture, BioReagent
- (-)-2-Amino-3-methylbutyric Acid; (R)-3-Methyl-2-aminobutanoic Acid; (R)-Valine; D-(-)-Valine; NSC 20654;
- NCGC00159470-02
- (2R)-2-ammonio-3-methylbutanoate
- CS-0010218
- 640-68-6
- NS00079647
- EN300-54608
- Q27103152
- V0012
- D-Valine, >=98%
- CAS-640-68-6
- InChI=1/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s
- :.d-val
- CHEMBL1232398
- UNII-Y14I1443UR
- NSC-20654
- Tox21_111694
- CHEBI:27477
- VALNEMULIN HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- Z813018028
- NSC 20654
- J-300291
- AC-24061
- C06417
- MFCD00064219
- DTXCID8026064
- DTXSID0046064
-
- MDL: MFCD00064219
- Inchi: 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1
- InChI Key: KZSNJWFQEVHDMF-SCSAIBSYSA-N
- SMILES: O([H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O
- BRN: 1721135
Computed Properties
- Exact Mass: 117.07900
- Monoisotopic Mass: 117.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 90.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.3
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: 。
- Density: 1.2000 (estimate)
- Melting Point: >295 °C (subl.) (lit.)
- Boiling Point: 213.6 °C at 760 mmHg
- Flash Point: 83℃
- Refractive Index: -27 ° (C=8, 6mol/L HCl)
- Solubility: 56 g/L (20°C)
- Water Partition Coefficient: 56 g/L (20 ºC)
- PSA: 63.32000
- LogP: 0.75460
- Specific Rotation: -27.5 º (c=5, 5N HCl)
- Optical Activity: [α]23/D −32.0 to −24.0°, c = 8 in 6 M HCl
- Solubility: 。
(2R)-2-amino-3-methyl-butanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
- RTECS:YV9360000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
(2R)-2-amino-3-methyl-butanoic acid Customs Data
- HS CODE:29224995
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(2R)-2-amino-3-methyl-butanoic acid Pricemore >>
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| Fluorochem | 011910-1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V101067-100g |
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| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681820651- 5g |
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¥ 1,411.8 | 2021-05-18 |
(2R)-2-amino-3-methyl-butanoic acid Suppliers
(2R)-2-amino-3-methyl-butanoic acid Related Literature
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Justin R. Denton,Renee K. Dermenjian,Bing Mao Anal. Methods 2014 6 6565
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Patrick Rabe,Jos J. A. G. Kamps,Christopher J. Schofield,Christopher T. Lohans Nat. Prod. Rep. 2018 35 735
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Anton I. Isakov,Heike Lorenz,Andrey A. Zolotarev,Elena N. Kotelnikova CrystEngComm 2020 22 986
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Anton I. Isakov,Heike Lorenz,Andrey A. Zolotarev,Elena N. Kotelnikova CrystEngComm 2020 22 986
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Farukh Arjmand,Surbhi Sharma,Sabiha Parveen,Loic Toupet,Zhen Yu,J. A. Cowan Dalton Trans. 2020 49 9888
Additional information on (2R)-2-amino-3-methyl-butanoic acid
Introduction to (2R)-2-amino-3-methyl-butanoic Acid (CAS No. 640-68-6)
(2R-2-amino-3-methyl-butanoic acid) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. With a CAS number of 640-68-6, this compound has garnered attention for its potential applications in drug development, biochemical studies, and synthetic chemistry. This article provides a comprehensive overview of its chemical properties, biological significance, and the latest research findings that highlight its importance in modern science.
The molecular structure of (2R-2-amino-3-methyl-butanoic acid) consists of a four-carbon chain with an amino group at the second carbon and a methyl group at the third carbon. This specific arrangement imparts unique stereochemical characteristics, making it a valuable chiral building block in organic synthesis. The (R) configuration at the second carbon adds an additional layer of complexity and interest, as it influences the compound's interactions with biological systems.
In recent years, (2R-2-amino-3-methyl-butanoic acid) has been extensively studied for its role in peptide mimetics and enzyme inhibition. Its structural motif closely resembles natural amino acids, allowing it to mimic their behavior in biological pathways. This has led to its exploration as a potential therapeutic agent in various diseases, including neurological disorders and metabolic conditions. The compound's ability to interact with enzymes and receptors with high specificity makes it a promising candidate for drug design.
One of the most intriguing aspects of (2R-2-amino-3-methyl-butanoic acid) is its application in the synthesis of enantiopure compounds. Enantiopurity is crucial in pharmaceuticals, as even small differences in molecular configuration can lead to significant variations in biological activity. The stereochemistry of this compound allows researchers to produce enantiomerically pure derivatives, which are essential for developing effective and safe medications.
Recent studies have also highlighted the compound's potential in material science. (2R-2-amino-3-methyl-butanoic acid) has been investigated for its role in creating novel polymers and coatings with enhanced mechanical and thermal properties. Its ability to form stable hydrogen bonds and coordinate with metal ions makes it a versatile component in advanced material formulations.
The pharmaceutical industry has been particularly interested in (2R-2-amino-3-methyl-butanoic acid) due to its potential as a precursor for bioactive molecules. Researchers have demonstrated its utility in synthesizing peptidomimetics that target specific disease pathways. For instance, derivatives of this compound have shown promise in inhibiting proteases involved in inflammation and cancer progression. These findings underscore the importance of (2R-2-amino-3-methyl-butanoic acid) as a key intermediate in drug discovery.
In addition to its pharmaceutical applications, (2R-2-amino-3-methyl-butanoic acid) has found utility in biochemical research. Its structural similarity to natural amino acids makes it a valuable tool for studying protein folding and enzyme mechanisms. By incorporating this compound into experimental systems, scientists can gain insights into how amino acid sequences influence protein function and stability.
The synthesis of (2R-2-amino-3-methyl-butanoic acid) has also been optimized for scalability and efficiency. Modern synthetic methods allow for the production of large quantities of this compound with high enantiomeric purity. Advances in catalytic processes and chiral resolution techniques have made it possible to isolate the desired stereoisomer efficiently, reducing costs and improving accessibility for research applications.
The environmental impact of producing and using (2R strong>- < strong >2-amino-3-methyl-butanoic acid strong >) has also been considered. Efforts have been made to develop green chemistry approaches that minimize waste and energy consumption during synthesis. These sustainable practices ensure that the compound can be produced responsibly while maintaining high quality standards.
In conclusion, (< strong > 2R strong >< em > - em >< strong > 2-amino-3-methyl-butanoic acid strong >) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features, biological relevance, and synthetic versatility make it a valuable asset in chemical research and pharmaceutical development. As ongoing studies continue to uncover new applications and refine production methods, the importance of this compound is likely to grow even further.